Indolizine-2-carboxylic acid
Description
Indolizine-2-carboxylic acid (I2CA) is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyridine ring system, with a carboxylic acid substituent at the 2-position. It serves as a critical intermediate in medicinal chemistry for synthesizing amides, hydrazides, and other derivatives with diverse biological activities.
Synthesis:
I2CA is typically synthesized via hydrolysis of methyl indolizine-2-carboxylate. Two optimized methods are reported:
Properties
IUPAC Name |
indolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHENXHFPTGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344214 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-48-8 | |
| Record name | indolizine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | indolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Steps
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Nucleophilic Attack : α-Picoline acts as a nucleophile, attacking the carbonyl carbon of ethyl bromopyruvate.
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Cyclization : Intramolecular cyclization occurs, facilitated by the elimination of hydrogen bromide (HBr), forming the indolizine ring system.
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Ester Hydrolysis : The intermediate ethyl indolizine-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.
Hydrolysis of Ethyl Indolizine-2-Carboxylate
An alternative route involves the hydrolysis of ethyl indolizine-2-carboxylate, an ester precursor. This method is particularly useful for large-scale production due to its straightforward conditions.
Hydrolysis Protocol
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Base-Catalyzed Hydrolysis : Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol.
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Acid Work-Up : Neutralization with hydrochloric acid (HCl) precipitates the carboxylic acid.
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Purification : Recrystallization from ethanol or methanol yields high-purity this compound.
Industrial Adaptations
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Continuous Flow Reactors : Enhance reaction efficiency and reduce hydrolysis time.
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Catalytic Enhancements : Use of phase-transfer catalysts to improve interfacial interactions in biphasic systems.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Aldol Condensation | Single-step synthesis; minimal byproducts | Requires careful control of reflux conditions |
| Ester Hydrolysis | Scalable; high purity | Dependent on ester precursor availability |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Indolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indolizine-2-carboxaldehyde, while reduction can produce indolizine-2-methanol .
Scientific Research Applications
Antiviral Applications
Indolizine-2-carboxylic acid has emerged as a promising scaffold for the development of antiviral agents, particularly against HIV and Hepatitis B virus (HBV).
HIV-1 Integrase Inhibitors
Recent studies have identified derivatives of this compound as potent inhibitors of HIV-1 integrase, which is crucial for the viral life cycle. One study demonstrated that a specific derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. The mechanism involves chelation of Mg²⁺ ions in the active site of integrase, enhancing binding affinity and efficacy .
| Compound | IC50 Value (μM) | Mechanism |
|---|---|---|
| Derivative 20a | 0.13 | Inhibits strand transfer by chelating Mg²⁺ ions |
Hepatitis B Virus Inhibition
Indolizine-2-carboxamides have also been developed as antiviral agents against HBV. These compounds target viral proteins involved in replication, offering a potential new treatment avenue for chronic HBV infection, which affects millions globally. The compounds are designed to overcome limitations of existing therapies, such as drug resistance and low efficacy .
Neuropharmacological Activity
This compound derivatives have shown significant neuropharmacological effects, particularly as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
Monoamine Oxidase Inhibition
Research has indicated that N'-substituted hydrazides derived from this compound exhibit superior MAO inhibition compared to established drugs like iproniazid. These findings suggest potential applications in treating mood disorders and neurodegenerative conditions .
| Compound Type | MAO Inhibition Activity |
|---|---|
| N'-Substituted Hydrazides | More active than Iproniazid |
Synthesis and Chemical Applications
The synthesis of this compound derivatives has been optimized using various methodologies, enhancing their accessibility for research and pharmaceutical development.
Synthesis Techniques
Recent advancements include the use of propylphosphonic acid anhydride as a coupling agent, which has facilitated the efficient synthesis of indolizine-2-carboxamido derivatives . This method improves yields and simplifies the preparation process.
| Synthesis Method | Advantages |
|---|---|
| Propylphosphonic Acid Anhydride | High yield, efficient |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of indolizine derivatives is crucial for optimizing their pharmacological properties.
SAR Insights
Studies have explored how modifications at various positions on the indolizine ring influence biological activity. For instance, altering substituents on the C3 position has been shown to enhance integrase inhibitory activity by improving interactions with hydrophobic cavities near the active site .
Mechanism of Action
The mechanism of action of indolizine-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some indolizine derivatives exhibit anticancer activity by inhibiting DNA topoisomerase enzymes, leading to the disruption of DNA replication and cell division . Other derivatives may interact with microbial enzymes, inhibiting their activity and thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Structural and Spectroscopic Features :
- IR : Strong absorption bands at 2920, 2580, and 1670 cm⁻¹ (C=O stretch) .
- NMR : Distinct aromatic proton signals at δ 6.13–7.55 ppm and a broad OH peak at δ 2.92 .
- Molecular Weight: 161.16 g/mol (C₉H₇NO₂) .
Applications: I2CA derivatives exhibit antimonoamine oxidase (MAO) inhibition , antitubercular , and anti-inflammatory activity .
Reactivity and Functionalization
- Acyl Chloride Formation : Unlike indole-2-carboxylic acid, I2CA resists conversion to its carbonyl chloride due to electronic and steric hindrance, limiting traditional amide synthesis routes .
- Amide Synthesis: CDI-Mediated Coupling: Achieves 79% yield with primary amines (e.g., diethylaminopropylamine) . T3P-Mediated Coupling: Enables reactions with complex amines (e.g., 2-aminothiazole) but with modest yields (15–60%) .
Comparative Stability :
Pharmacological Potential
Biological Activity
Indolizine-2-carboxylic acid (ICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes related to cancer and viral infections. This article reviews the biological activity of ICA, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a derivative of indolizine, a bicyclic compound known for its pharmacological properties. The carboxylic acid functional group at the 2-position enhances its biological activity by facilitating interactions with biological targets. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in cancer progression and viral replication.
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Inhibition of Enzymes : ICA has been shown to inhibit critical enzymes such as:
- Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are involved in tryptophan metabolism and have been implicated in tumor immune evasion. ICA derivatives exhibited low micromolar IC50 values, with some compounds showing IC50 values as low as 1.17 μM for IDO1 and 1.55 μM for TDO .
- HIV-1 Integrase : ICA was found to inhibit the strand transfer activity of HIV-1 integrase, with derivatives achieving IC50 values as low as 0.13 μM. The indole nucleus chelates magnesium ions within the integrase active site, which is crucial for its function .
- COX-2 Inhibition : Certain indolizine derivatives have demonstrated COX-2 inhibitory activity comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, one derivative showed an IC50 value of 5.84 μM against COX-2 .
Structure-Activity Relationships (SAR)
The biological activity of ICA and its derivatives can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Substituents on the Indole Ring : The presence of electron-withdrawing groups at specific positions enhances binding affinity and inhibitory activity against target enzymes.
- Hydrophobic Interactions : Molecular docking studies revealed that hydrophobic interactions play a crucial role in the binding affinity of ICA derivatives to their targets .
Table 1: Biological Activity of this compound Derivatives
Case Study 1: Dual Inhibition of IDO1 and TDO
A study synthesized various indole-2-carboxylic acid derivatives that were evaluated for their ability to inhibit both IDO1 and TDO. The most potent derivative displayed dual inhibition with IC50 values indicating strong potential for cancer immunotherapy applications .
Case Study 2: Antiviral Activity Against HIV
Research focused on optimizing ICA derivatives for enhanced inhibitory effects against HIV-1 integrase. Structural modifications led to significant improvements in antiviral activity, demonstrating the compound's potential as a scaffold for developing new antiviral agents .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing indolizine-2-carboxylic acid from its ester precursor?
- Methodological Answer : The synthesis involves saponification of ethyl indolizine-2-carboxylate. Dissolve the ester in absolute ethanol, add 4N NaOH (4.7 equivalents), and reflux for 4 hours. After cooling, extract the aqueous layer, acidify with HCl (4N), and purify via sequential extraction with diethyl ether and ethyl acetate. This yields this compound as a yellowish powder with 89% efficiency .
- Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reflux Time | 4 hours |
| NaOH Concentration | 4N (4.7 eq) |
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Use H NMR and HRMS for characterization. Key NMR peaks (DMSO-): δ 8.26 (H5, ddd), 8.01 (H3, dd), 7.43 (H8, d), 6.73 (H7, ddd), and 6.70 (H1, s). HRMS (ESI) should show [M+H] at m/z 162.0558 (calculated: 162.0555) . Purity is confirmed via consistent integration ratios and absence of extraneous peaks.
Advanced Research Questions
Q. What strategies enable functionalization of this compound for bioactivity studies?
- Methodological Answer : Propylphosphonic acid anhydride (T3P®) mediates amidation reactions. React this compound with amines (1.2 equivalents) in DMF at 60°C for 12 hours. Purify via column chromatography (ethyl acetate/hexane). This method achieves >90% yield for derivatives like 1-phenylindolizine-2-carboxamides .
- Key Data :
| Derivative | Yield | Application |
|---|---|---|
| 1-Phenylthis compound | 91% | Antimalarial screening |
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties and binding affinities. Compare HOMO-LUMO gaps of derivatives to assess reactivity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Plasmodium falciparum enzymes) identifies potential bioactive candidates .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Variability often arises from purification techniques or reagent ratios. For example, extended reflux times (18 hours vs. 4 hours) in saponification may degrade products, reducing yields. Always validate methods with control experiments and report detailed conditions (e.g., solvent purity, temperature gradients) .
Q. What analytical techniques resolve ambiguities in reaction mechanisms for this compound derivatization?
- Methodological Answer : Use C NMR and isotopic labeling (e.g., O) to track carboxylate group transformations. LC-MS monitoring of intermediate species can clarify pathways, such as acylphosphonate formation during T3P®-mediated amidation .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer : Screen against Plasmodium falciparum (malaria) or Trypanosoma brucei (sleeping sickness) using luminescence-based viability assays (e.g., SYBR Green I). IC values are calculated via dose-response curves (GraphPad Prism). Derivatives with IC < 1 µM warrant further study .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
